1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I and a molecular weight of 306.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. It appears as a colorless crystalline solid or white powder and is known for its limited solubility in water but good solubility in organic solvents like ethanol and chloroform .
Mechanism of Action
Target of Action
It’s known to be used as a reagent or intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known to act as a fluorinating or iodinating agent in some reactions . This suggests that it might interact with its targets by donating or accepting fluorine or iodine atoms, leading to changes in the chemical structure of the targets.
Biochemical Pathways
Given its role as a reagent or intermediate in organic synthesis , it’s likely that the compound could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform . This suggests that its bioavailability could be influenced by factors such as the solvent used and the specific conditions of the environment it’s introduced into.
Result of Action
Given its role as a reagent or intermediate in organic synthesis , it’s likely that its action results in the formation of new chemical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. For instance, it’s known to decompose under light and is unstable under high temperature or high pressure conditions . Therefore, it’s recommended to store the compound in a dark, cool, and dry place .
Preparation Methods
The synthesis of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene typically involves the reaction between fluorides and iodides. One common method includes the use of fluorinating and iodinating agents under controlled conditions . The reaction conditions often require a dry and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve multi-step synthesis starting from simpler aromatic compounds, with each step carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form more complex derivatives or reduction to simpler compounds.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a precursor in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Chloro-3-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:
1-Chloro-2-fluoro-3-(trifluoromethyl)-5-iodobenzene: Similar in structure but with a fluorine atom instead of a hydrogen atom at the 2-position.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Lacks the chlorine atom, making it less versatile in certain substitution reactions.
The uniqueness of this compound lies in its combination of chlorine, iodine, and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-chloro-3-iodo-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHHSGVKPUZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572040 | |
Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189352-83-7 | |
Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189352-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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